6-(Difluoromethyl)isoquinoline

説明

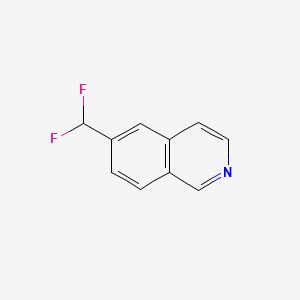

6-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the direct introduction of a difluoromethyl group onto the isoquinoline ring. This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions .

Another method involves the cyclization of N-[2-(difluoromethyl)phenyl]ethylamines followed by aromatization. This method is effective for producing 1-substituted 3,4-dihydroisoquinolines, which can then be further transformed into this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions: 6-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

科学的研究の応用

6-(Difluoromethyl)isoquinoline has a wide range of applications in scientific research:

作用機序

The mechanism of action of 6-(Difluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathwaysThe compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

類似化合物との比較

- 6-Fluoroisoquinoline

- 6-Trifluoromethylisoquinoline

- 6-Chloroisoquinoline

Comparison: 6-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and biologically active compared to its non-fluorinated counterparts. The difluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development .

生物活性

6-(Difluoromethyl)isoquinoline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethyl group attached to the isoquinoline scaffold. This modification can significantly influence its biological activity, including its interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including anti-inflammatory, anticancer, and neuroprotective effects. Below are some key findings from recent studies:

1. Anti-inflammatory Activity

Research has indicated that isoquinoline derivatives can exhibit anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in reducing pro-inflammatory cytokines in cellular models. A study demonstrated that isoquinoline derivatives suppressed LPS-induced inflammation in BV2 microglial cells, suggesting potential applications in neuroinflammatory conditions .

2. Anticancer Potential

Isoquinoline derivatives have been reported to possess anticancer activity through various mechanisms. Specifically, compounds structurally related to this compound have been investigated for their ability to inhibit tyrosyl DNA phosphodiesterase II (TDP2), an enzyme involved in DNA repair processes linked to cancer resistance . Inhibitors of TDP2 can enhance the efficacy of chemotherapeutic agents targeting topoisomerase II.

3. Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been highlighted in studies focusing on their ability to mitigate oxidative stress and promote neuronal survival. For example, some derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or DNA repair mechanisms.

- Modulation of Signaling Pathways : Isoquinolines can interact with various receptors and signaling pathways, influencing cellular responses.

- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant effects, contributing to their neuroprotective capabilities.

Data Tables

The following table summarizes key findings from studies involving this compound and related compounds:

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, researchers evaluated the anti-inflammatory effects of various isoquinoline derivatives, including this compound. The results indicated significant reductions in IL-6 and TNF-α production in LPS-stimulated BV2 cells, supporting its potential as a therapeutic agent for neuroinflammatory diseases.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of isoquinoline derivatives against various cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited potent cytotoxic effects, particularly through the inhibition of TDP2, leading to enhanced sensitivity to topoisomerase inhibitors.

特性

IUPAC Name |

6-(difluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHUTDGSHKOAGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306172 | |

| Record name | 6-(Difluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-75-8 | |

| Record name | 6-(Difluoromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。